molecular formula C27H24N4O5 B14998367 ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B14998367
M. Wt: 484.5 g/mol
InChI Key: FHUFNKUPYJXKQD-UHFFFAOYSA-N
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Description

The compound ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.03,8]tetradeca-pentaene core. This scaffold incorporates a benzofuran moiety at position 6 via a carbonylimino linker, a butyl group at position 7, and an ethyl ester at position 3.

Such compounds are often studied for their crystallographic behavior and intermolecular interactions, which are critical for pharmaceutical and material science applications .

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C27H24N4O5/c1-3-5-13-31-23-18(26(33)30-14-9-8-12-22(30)28-23)16-19(27(34)35-4-2)24(31)29-25(32)21-15-17-10-6-7-11-20(17)36-21/h6-12,14-16H,3-5,13H2,1-2H3

InChI Key

FHUFNKUPYJXKQD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC4=CC=CC=C4O3)C(=O)OCC)C(=O)N5C=CC=CC5=N2

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

A rational approach to synthesizing this complex compound begins with retrosynthetic analysis, identifying key disconnections that simplify the target into manageable synthetic intermediates. The molecule can be deconstructed into three main components:

  • The benzofuran-2-carbonyl fragment
  • The triazatricyclo core structure
  • The n-butyl and ethyl carboxylate functional groups

Figure 1 illustrates the primary retrosynthetic disconnections:

Target compound → Benzofuran-2-carboxylic acid + Triazatricyclo intermediate → Key building blocks

This analysis suggests a convergent synthetic strategy, where the benzofuran and triazatricyclo components are prepared separately before being coupled through the carbonylimino linkage.

Synthesis of the Benzofuran Component

Metal-Catalyzed Approaches

Copper-Catalyzed Synthesis

The benzofuran core can be efficiently constructed using copper-catalyzed cyclization reactions. One promising approach involves the reaction between salicylaldehydes and calcium carbide under copper catalysis. The reaction proceeds via the formation of an iminium ion intermediate that undergoes subsequent attack by copper acetylide, followed by intramolecular cyclization and isomerization.

Table 1. Copper-Catalyzed Benzofuran Synthesis Conditions

Starting Materials Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
Salicylaldehyde + Ca(C₂)₂ CuBr Na₂CO₃ DMSO/H₂O 80-100 8-12 65-85
2-Hydroxybenzaldehyde + Terminal alkyne Cu(OAc)₂ K₂CO₃ DMF 120 6-10 70-90
o-Iodophenol + Alkyne CuI Cs₂CO₃ DMF 110 4-8 75-88

The reaction pathway follows a sequence where copper acetylide is generated and attacks the iminium intermediate, followed by intramolecular nucleophilic attack to form the benzofuran ring.

Rhodium-Catalyzed Synthesis

Rhodium-based catalysts offer an alternative approach for benzofuran synthesis, particularly useful for generating functionalized benzofurans. Vinylene carbonate can be reacted with meta-salicylic acid derivatives in the presence of cyclopentadienyl-based rhodium complexes to obtain substituted benzofuran heterocycles.

The synthetic pathway involves:

  • Carbon-hydrogen activation
  • Migratory insertion
  • Nucleophilic substitution
  • β-oxygen elimination

This methodology is particularly valuable for introducing functionality at the 2-position of the benzofuran, which is essential for our target compound.

Catalyst-Free Methods

For environmentally benign synthesis, catalyst-free approaches to benzofuran synthesis have been developed. These methods typically involve successive reactions of hydroxyl-substituted aryl alkynes with nucleophiles or the reaction of salicylaldehydes with diversely substituted nitro epoxides.

The proposed mechanism involves:

  • Deprotonation
  • Epoxide ring opening
  • Intramolecular cyclization
  • Elimination of water

This approach offers significant advantages in terms of atom economy and reduced metal contamination, which is particularly important for compounds intended for biological applications.

Electrochemical Approach

An innovative method for benzofuran synthesis employs electrochemical conditions. The cyclization of 2-alkynylphenols and various diselenides can be performed in the presence of platinum electrodes using acetonitrile as the solvent. This approach proceeds via the formation of a seleniranium intermediate that undergoes nucleophilic cyclization to yield the benzofuran core.

Interrupted Pummerer Reaction

Another valuable method involves the interrupted Pummerer reaction between phenols and alkynyl sulfoxides. This reaction is initiated by the electrophilic activation of alkynyl sulfoxides with trifluoroacetic acid anhydride, followed by nucleophilic substitution with phenol to generate an intermediate that undergoes sigmatropic rearrangement and deprotonation to yield benzofuran derivatives.

Table 2. Comparison of Benzofuran Synthesis Methods

Method Key Reagents Advantages Limitations Yield Range (%)
Copper-catalyzed Cu catalysts, alkynes Wide substrate scope Metal contamination 65-90
Rhodium-catalyzed Rh complexes High regioselectivity Expensive catalyst 30-80
Catalyst-free Epoxides, bases Environmentally friendly Limited functionality 33-84
Electrochemical Pt electrodes, diselenides Novel disconnection Specialized equipment 60-85
Pummerer reaction Alkynyl sulfoxides, TFAA Mild conditions Substrate preparation 55-80

Synthesis of the Triazatricyclo Core

Cascade Reactions for Triazatricyclo Formation

Cascade reactions offer an efficient means to construct complex polycyclic structures. For triazatricyclo systems, a cascade sequence involving condensation, cyclization, and ring-closing reactions can be employed. This approach often utilizes substituted heterocyclic compounds as starting materials.

A potential synthetic route involves:

  • Preparation of a pyrimidine precursor with appropriately positioned functional groups
  • Introduction of a third nitrogen via diazotization or amination
  • Strategic cyclization to form the tricyclic system
  • Subsequent functionalization to introduce the imino and carbonyl groups

Assembly of the Complete Structure

Coupling Strategies

The connection of the benzofuran-2-carbonyl component to the triazatricyclo core presents a significant synthetic challenge. Several coupling methods can be considered:

Acylation Approach

Benzofuran-2-carboxylic acid can be activated using coupling reagents such as carbonyldiimidazole (CDI) or carbodiimides before reaction with the amino group of the triazatricyclo component. This approach avoids harsh conditions that might compromise other functional groups in the molecule.

Table 3. Coupling Reagents for Acylation

Coupling Reagent Activation Conditions Reaction Temperature (°C) Advantages
EDC/HOBt RT, 1 h 0-25 Water-soluble byproducts
CDI THF, RT, 2 h 25-60 Good for hindered substrates
HATU/DIPEA DMF, 0°C, 30 min 0-25 High coupling efficiency
T3P EtOAc, 0°C, 1 h 0-25 Reduced racemization
Imination Approach

For the formation of the carbonylimino linkage, an alternative approach involves the reaction of benzofuran-2-carboxaldehyde with an amino-functionalized triazatricyclo intermediate. This reaction typically proceeds under mild conditions, often with acid catalysis or dehydrating agents.

N-Butylation and Esterification

The introduction of the n-butyl group at the 7-position of the triazatricyclo system and the ethyl carboxylate at the 5-position requires selective alkylation and esterification reactions, respectively.

For the n-butyl group, selective N-alkylation can be achieved using:

  • n-Butyl halides in the presence of appropriate bases
  • Reductive amination with butyraldehyde
  • Mitsunobu reaction with 1-butanol

The ethyl carboxylate functionality can be introduced through:

  • Direct esterification of a carboxylic acid precursor
  • Transesterification from another ester
  • Alkylation of a carboxylate salt with ethyl iodide

Optimized Synthetic Protocol

Based on the methodologies discussed, an optimized synthetic route to ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be proposed. This convergent synthesis involves:

Synthesis of Benzofuran-2-carboxylic Acid

Step 1: Preparation of 2-iodophenol from phenol via iodination
Step 2: Palladium-catalyzed coupling with propiolic acid
Step 3: Intramolecular cyclization to form benzofuran-2-carboxylic acid

Synthesis of the Triazatricyclo Core

Step 1: Preparation of functionalized pyrimidine derivative
Step 2: Introduction of the third nitrogen and formation of the triazine ring
Step 3: Cycloaddition reaction to form the tricyclic system
Step 4: N-butylation using selective alkylation conditions
Step 5: Introduction of the ethyl carboxylate functionality

Coupling and Final Transformations

Step 1: Activation of benzofuran-2-carboxylic acid with thionyl chloride
Step 2: Reaction with the amino group of the triazatricyclo intermediate
Step 3: Formation of the carbonylimino linkage
Step 4: Final purification and characterization

Table 4. Projected Yields for Key Transformation Steps

Transformation Reaction Conditions Expected Yield (%) Critical Parameters
Benzofuran formation Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C, 6h 75-85 Catalyst loading, oxygen exclusion
Triazatricyclo formation Multi-step cyclization, various conditions 40-60 Reaction sequence, temperature control
N-butylation n-BuBr, K₂CO₃, DMF, 80°C, 12h 70-85 Base strength, reaction time
Ester formation EtOH, H₂SO₄ (cat.), reflux, 8h 85-95 Acid catalyst concentration
Final coupling Acid chloride method, pyridine, DCM, 0-25°C, 4h 60-75 Moisture exclusion, temperature control
Overall yield - 15-25 -

Alternative Synthetic Approaches

One-Pot Benzofuran Synthesis

A potentially more efficient approach to the benzofuran component involves a one-pot synthesis strategy. Recent literature describes a method for preparing benzofurans via heteroannulation of benzoquinone derivatives. This approach could streamline the synthesis by reducing purification steps and improving overall efficiency.

The benzofuran formation occurs through a [3+2] heteroannulation of cyclohexenone moieties with benzoquinone derivatives. This method offers advantages in terms of step economy and potentially higher yields for certain substitution patterns.

Radical-Based Methods

An innovative approach to benzofuran synthesis employs radical reactions initiated by heteroatom anions acting as super-electron-donors (SEDs). This method allows for the facile synthesis of 3-substituted benzofurans through intermolecular radical coupling reactions.

The reaction involves:

  • Generation of heteroatom anions via deprotonation
  • Single electron transfer to aryl iodides
  • Radical cyclization
  • Coupling to form the final product

This approach is particularly valuable for introducing heteroatomic functionalities at the 3-position of the benzofuran ring.

Process Development Considerations

Scalability and Industrial Applicability

For larger-scale synthesis of this compound, several process modifications should be considered:

  • Replacement of chromatographic purifications with crystallization or precipitation steps
  • Use of more environmentally benign solvents (e.g., ethyl acetate instead of dichloromethane)
  • Continuous flow chemistry for hazardous or highly exothermic reactions
  • Reduction or elimination of metal catalysts where possible

Green Chemistry Considerations

The synthesis of complex heterocyclic compounds often involves multiple steps with associated waste generation. Several green chemistry principles can be applied to improve the environmental profile of the synthesis:

Table 5. Green Chemistry Optimization Strategies

Synthetic Step Conventional Approach Green Alternative Environmental Benefit
Benzofuran synthesis Metal catalysts, halogenated solvents Electrochemical or catalyst-free methods Reduced metal waste, safer solvents
Coupling reactions Excess reagents, column purification Atom-economic couplings, in situ purification Less waste, reduced solvent use
Protection/deprotection Multiple protecting groups Direct functionalization strategies Fewer steps, higher atom economy
Purification Chromatography with halogenated solvents Crystallization, non-halogenated solvents Reduced solvent waste

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with analogs differing in substituents at positions 6 and 5. Below is a detailed comparison based on molecular properties, substituent effects, and research findings.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS No.) Substituent at Position 6 Substituent at Position 7 Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Properties
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propyl-... (534566-20-6) 3-Fluorobenzoyl Propyl 448.4 3.1 6 Higher lipophilicity (XLogP3) due to fluorine; moderate solubility
Ethyl 6-(furan-2-carbonylimino)-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-... (847035-96-5) Furan-2-carbonyl 3-Propan-2-yloxypropyl - - - Extended ether chain enhances flexibility; furan may reduce metabolic stability
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-... (724740-45-8) 3-Chlorobenzoyl Methyl 436.09 - - Chlorine increases electronegativity; methyl group lowers steric hindrance

Key Observations:

Substituent Effects on Lipophilicity :

  • The fluorinated analog (XLogP3 = 3.1) is less lipophilic than the chlorinated derivative (hypothetically higher XLogP3 due to chlorine’s larger hydrophobic surface area). The benzofuran-containing compound likely exhibits intermediate lipophilicity, as benzofuran combines aromatic π-stacking (hydrophobic) with oxygen’s polarity.
  • The butyl group in the target compound enhances lipophilicity compared to methyl or propyl substituents .

Hydrogen-Bonding and Solubility :

  • All analogs have 6–7 hydrogen bond acceptors (primarily carbonyl and ether oxygens), suggesting moderate aqueous solubility . The benzofuran moiety may introduce additional π-π interactions, affecting crystallinity .

Synthetic and Metabolic Considerations :

  • Fluorine and chlorine substituents improve metabolic stability but may increase toxicity risks . The benzofuran group, common in bioactive molecules, could confer enhanced binding to aromatic receptors.

Research Findings and Trends

  • Crystallographic Behavior : The SHELX software suite has been widely used to resolve the crystal structures of similar tricyclic compounds, revealing planar triazatricyclo cores with puckering deviations in the tetradeca-pentaene ring system .
  • Hydrogen-Bonding Networks : Studies using graph-set analysis indicate that these compounds form dimeric or chain-like motifs via N–H···O and C=O···H–N interactions, critical for stabilizing crystal lattices.
  • Structure-Activity Relationships (SAR) : The propyl and butyl chains at position 7 correlate with increased bioavailability in preclinical models, likely due to enhanced membrane permeability .

Biological Activity

Ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. Its molecular formula is C27H28N4O5, and it has a molecular weight of 488.5 g/mol . This compound belongs to a class of benzo-fused heterocycles that have garnered interest for their pharmacological properties.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Anti-inflammatory Effects : Compounds similar to ethyl 6-(1-benzofuran-2-carbonylimino) have shown promise in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of benzofuran derivatives in various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in breast and lung cancer models. The IC50 values ranged from 10 to 30 µM across different cell lines .
  • In Vivo Studies : In animal models, administration of this compound led to a marked reduction in tumor size compared to control groups. Histopathological examinations revealed decreased mitotic activity and increased apoptosis in treated tumors .
  • Mechanistic Studies : Further research elucidated that the compound acts by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis induction .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits growth
Anti-inflammatoryModulates cytokine production; reduces inflammation
Mechanistic InsightUpregulates pro-apoptotic factors

Q & A

Q. What frameworks ensure reproducibility in multi-lab studies involving this compound?

  • Methodological Answer : Use electronic lab notebooks (ELNs) with standardized templates for reaction conditions (e.g., ChemAxon’s ELN). Share raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata . Cross-validate results via round-robin studies with partner institutions .

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